Nona-2,4,6-trienal is primarily derived from the degradation of fatty acids, particularly linoleic acid. It can be found in significant amounts in the volatile fractions of walnuts, where it contributes to the characteristic aroma. Additionally, it has been identified as a key aroma compound in oat flakes and various other food products .
In terms of chemical classification, nona-2,4,6-trienal is categorized as an aldehyde due to the presence of the aldehyde functional group (-CHO) at one end of the carbon chain. Its systematic name reflects its structure: it contains nine carbon atoms (nona) and three conjugated double bonds (2,4,6-trienal).
The synthesis of nona-2,4,6-trienal can be achieved through several synthetic routes. One common method involves:
The synthesis often requires careful control of reaction conditions to optimize yield and purity. For example, reactions are typically conducted under inert atmospheres (such as nitrogen or argon) to prevent oxidation. Advanced purification techniques like column chromatography or high-performance liquid chromatography (HPLC) may be employed to isolate the final product effectively .
The molecular weight of nona-2,4,6-trienal is approximately 140.19 g/mol. Its presence in various food aromas highlights its significance in flavor chemistry and sensory analysis.
Nona-2,4,6-trienal can undergo several types of chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The specific conditions (temperature and pressure) are carefully controlled to ensure desired outcomes .
The mechanism of action for nona-2,4,6-trienal primarily relates to its role as a flavor compound in food chemistry. Its conjugated double bonds contribute to its reactivity and ability to interact with sensory receptors in taste and smell.
Studies have shown that nona-2,4,6-trienal elicits specific sensory responses associated with nutty or cereal-like aromas. This compound's perception threshold is notably low, making it a potent flavor component even at minimal concentrations .
Nona-2,4,6-trienal is a colorless liquid with a characteristic odor reminiscent of nuts and cereals. It has a boiling point around 160 °C and exhibits volatility due to its low molecular weight.
As an unsaturated aldehyde:
Relevant data regarding its solubility indicates that it is soluble in organic solvents but less so in water due to its hydrophobic nature .
Nona-2,4,6-trienal has several applications across different fields:
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